molecular formula C9H8ClN B2967498 2-[4-(Chloromethyl)phenyl]acetonitrile CAS No. 66736-53-6

2-[4-(Chloromethyl)phenyl]acetonitrile

Cat. No.: B2967498
CAS No.: 66736-53-6
M. Wt: 165.62
InChI Key: DKPMIKUVUZZAIL-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H8ClN. It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Chloromethyl)phenyl]acetonitrile typically involves the reaction of 4-(Chloromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines in solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted derivatives (e.g., amines, thiols, ethers).
  • Oxidized products (e.g., carboxylic acids).
  • Reduced products (e.g., primary amines).

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)phenyl]acetonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. This reactivity is exploited in the synthesis of various derivatives and bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Chloromethyl)phenyl]acetonitrile is unique due to the presence of both chloromethyl and acetonitrile groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-[4-(chloromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMIKUVUZZAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66736-53-6
Record name 2-[4-(chloromethyl)phenyl]acetonitrile
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